molecular formula C14H16ClN5O B6086911 1-(3-Chlorophenyl)-3-(4-hydroxy-6-propylpyrimidin-2-yl)guanidine

1-(3-Chlorophenyl)-3-(4-hydroxy-6-propylpyrimidin-2-yl)guanidine

Cat. No.: B6086911
M. Wt: 305.76 g/mol
InChI Key: HHJGRUDFWLMVNG-UHFFFAOYSA-N
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Description

1-(3-Chlorophenyl)-3-(4-hydroxy-6-propylpyrimidin-2-yl)guanidine is a synthetic organic compound that belongs to the class of guanidines. Compounds in this class are known for their diverse biological activities and applications in medicinal chemistry.

Properties

IUPAC Name

1-(3-chlorophenyl)-2-(6-oxo-4-propyl-1H-pyrimidin-2-yl)guanidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16ClN5O/c1-2-4-10-8-12(21)19-14(18-10)20-13(16)17-11-6-3-5-9(15)7-11/h3,5-8H,2,4H2,1H3,(H4,16,17,18,19,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHJGRUDFWLMVNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=O)NC(=N1)N=C(N)NC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC1=CC(=O)NC(=N1)/N=C(\N)/NC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClN5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Chlorophenyl)-3-(4-hydroxy-6-propylpyrimidin-2-yl)guanidine typically involves the following steps:

    Starting Materials: The synthesis begins with 3-chloroaniline and 4-hydroxy-6-propylpyrimidine-2-carboxylic acid.

    Formation of Intermediate: The carboxylic acid is converted to an acyl chloride using thionyl chloride (SOCl₂) under reflux conditions.

    Coupling Reaction: The acyl chloride intermediate is then reacted with 3-chloroaniline in the presence of a base such as triethylamine (TEA) to form the desired guanidine compound.

Industrial Production Methods

Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(3-Chlorophenyl)-3-(4-hydroxy-6-propylpyrimidin-2-yl)guanidine can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like potassium permanganate (KMnO₄).

    Reduction: The nitro group (if present) can be reduced to an amine using reducing agents like hydrogen gas (H₂) in the presence of a catalyst.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.

    Reduction: Hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of substituted guanidine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3-Chlorophenyl)-3-(4-hydroxy-6-propylpyrimidin-2-yl)guanidine involves its interaction with specific molecular targets:

    Molecular Targets: It may interact with enzymes, receptors, or other proteins in the body.

    Pathways Involved: The compound may modulate specific signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-Chlorophenyl)-3-(4-hydroxy-6-methylpyrimidin-2-yl)guanidine
  • 1-(3-Chlorophenyl)-3-(4-hydroxy-6-ethylpyrimidin-2-yl)guanidine

Uniqueness

1-(3-Chlorophenyl)-3-(4-hydroxy-6-propylpyrimidin-2-yl)guanidine is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical properties compared to its analogs.

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